molecular formula C15H17ClN4O3 B2843971 N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide CAS No. 733796-07-1

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide

Cat. No. B2843971
CAS RN: 733796-07-1
M. Wt: 336.78
InChI Key: LREOBBAXROSLKG-UHFFFAOYSA-N
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Description

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.78. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds structurally related to N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them targets for antitumor agents. For instance, classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have shown promise as dual inhibitors with significant antitumor activity, demonstrating the potential for compounds within this chemical class in cancer therapy (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, Makin, 2009).

Antimicrobial and Anti-inflammatory Agents

Another study synthesized derivatives from a similar structural framework for their potential anti-inflammatory and analgesic properties. Compounds derived from visnaginone and khellinone, sharing a common structural motif with N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide, showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests the versatility of this chemical backbone in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antitumor Activity

Further research into the antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, which share the core pyrimidinyl structure, has shown that modifications at specific positions can significantly enhance their inhibitory potency against recombinant human DHFR and various tumor cells in culture. This highlights the potential of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide and its analogs in the design of new chemotherapeutic agents (Gangjee, Zeng, McGuire, Kisliuk, 2000).

Inhibitors of Human Folylpolyglutamate Synthetase

Compounds within this chemical class have also been explored for their ability to inhibit human folylpolyglutamate synthetase (FPGS), an enzyme involved in the cellular retention and efficacy of antifolate drugs. This property is particularly relevant for improving the pharmacological profile of antifolate-based chemotherapeutics (Gangjee, Jain, Phan, Lin, Song, McGuire, Kisliuk, 2006).

properties

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-2-19(11(21)8-16)12-13(17)20(15(23)18-14(12)22)9-10-6-4-3-5-7-10/h3-7H,2,8-9,17H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREOBBAXROSLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide

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